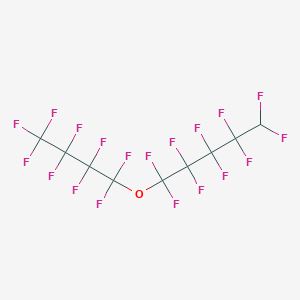![molecular formula C14H10O6 B12560673 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione CAS No. 143765-83-7](/img/structure/B12560673.png)
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is a naphthofuran compound that has been isolated from the bark of various species of the Tabebuia tree, such as Tabebuia impetiginosa and Tabebuia avellanedae . This compound is known for its antineoplastic activity, meaning it can inhibit or prevent the proliferation of neoplasms (tumors) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C (palladium on carbon) without the need for oxidants and hydrogen acceptors, providing an efficient and waste-free method for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of palladium-catalyzed reactions in industrial settings is common due to their efficiency and scalability. The reverse hydrogenolysis process mentioned above could potentially be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofuran compounds.
Aplicaciones Científicas De Investigación
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s antineoplastic activity makes it a subject of interest in cancer research.
Medicine: Its potential therapeutic effects are being explored for developing new anticancer drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of dyes and pigments.
Mecanismo De Acción
The antineoplastic activity of 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is believed to be due to its ability to interfere with cellular processes involved in tumor growth and proliferation . The compound may target specific molecular pathways and proteins that are essential for cancer cell survival, leading to cell death and inhibition of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione: This compound is a regioisomer with similar antineoplastic properties.
8-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione: Another regioisomer with comparable biological activities.
Uniqueness
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its regioisomers .
Propiedades
Número CAS |
143765-83-7 |
|---|---|
Fórmula molecular |
C14H10O6 |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
5,8-dihydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O6/c1-5(15)9-4-6-12(18)10-7(16)2-3-8(17)11(10)13(19)14(6)20-9/h2-5,15-17H,1H3 |
Clave InChI |
MTDUKQCKIMIEAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)


![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)


![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

methyl}benzoic acid](/img/structure/B12560650.png)
